molecular formula C25H33Br B15232727 2-Bromo-7-dodecyl-9H-fluorene CAS No. 922706-42-1

2-Bromo-7-dodecyl-9H-fluorene

Cat. No.: B15232727
CAS No.: 922706-42-1
M. Wt: 413.4 g/mol
InChI Key: BOGACGRCBJBPPG-UHFFFAOYSA-N
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Description

2-Bromo-7-dodecyl-9H-fluorene is an organic compound with the molecular formula C25H33Br It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, where a bromine atom is substituted at the 2-position and a dodecyl chain at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-dodecyl-9H-fluorene typically involves the bromination of 7-dodecyl-9H-fluorene. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a free radical mechanism, selectively brominating the 2-position of the fluorene ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-dodecyl-9H-fluorene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Coupling Reactions: It can participate in Suzuki or Stille coupling reactions to form biaryl compounds.

    Oxidation and Reduction: The fluorene core can be oxidized to fluorenone or reduced to dihydrofluorene derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts, boronic acids, or stannanes in the presence of bases like potassium carbonate.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Major Products

    Substitution: Formation of 2-amino-7-dodecyl-9H-fluorene or 2-thio-7-dodecyl-9H-fluorene.

    Coupling: Formation of biaryl compounds with extended π-conjugation.

    Oxidation: Formation of 2-bromo-7-dodecyl-9H-fluorenone.

    Reduction: Formation of 2-bromo-7-dodecyl-9,9-dihydrofluorene.

Scientific Research Applications

2-Bromo-7-dodecyl-9H-fluorene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-7-dodecyl-9H-fluorene in its applications primarily involves its ability to participate in π-π stacking interactions and form stable conjugated systems. These interactions are crucial in organic electronics, where the compound’s electronic properties can be tuned by modifying its structure. The bromine atom also allows for further functionalization, enabling the synthesis of more complex molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-7-dodecyl-9H-fluorene is unique due to its long dodecyl chain, which imparts increased hydrophobicity and solubility in non-polar solvents. This makes it particularly useful in the synthesis of materials for organic electronics, where solubility and processability are critical factors.

Properties

CAS No.

922706-42-1

Molecular Formula

C25H33Br

Molecular Weight

413.4 g/mol

IUPAC Name

2-bromo-7-dodecyl-9H-fluorene

InChI

InChI=1S/C25H33Br/c1-2-3-4-5-6-7-8-9-10-11-12-20-13-15-24-21(17-20)18-22-19-23(26)14-16-25(22)24/h13-17,19H,2-12,18H2,1H3

InChI Key

BOGACGRCBJBPPG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)Br

Origin of Product

United States

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